3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
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Overview
Description
3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a triazoloazepine structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of 3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Synthesis of 3-(trifluoromethyl)phenol: This can be achieved through the trifluoromethylation of phenol using reagents such as trifluoromethyl iodide and a base.
Formation of 3-(trifluoromethyl)phenoxyacetic acid: This involves the reaction of 3-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base.
Cyclization to form the triazoloazepine ring: The key intermediate, 3-(trifluoromethyl)phenoxyacetic acid, is then reacted with hydrazine and a suitable aldehyde to form the triazoloazepine ring structure.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Scientific Research Applications
3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine can be compared with similar compounds such as:
3-(trifluoromethyl)phenoxyacetic acid: Shares the trifluoromethyl and phenoxy groups but lacks the triazoloazepine ring.
Trifluoromethylphenyl derivatives: Compounds like 3-(trifluoromethyl)aniline and 3-(trifluoromethyl)benzaldehyde have similar trifluoromethyl groups but different core structures.
Triazoloazepine derivatives: Compounds with variations in the substituents on the triazoloazepine ring, such as different alkyl or aryl groups, can be compared to highlight the unique properties imparted by the trifluoromethylphenoxy moiety.
Properties
Molecular Formula |
C15H16F3N3O |
---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenoxy]methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C15H16F3N3O/c16-15(17,18)11-5-4-6-12(9-11)22-10-14-20-19-13-7-2-1-3-8-21(13)14/h4-6,9H,1-3,7-8,10H2 |
InChI Key |
ZSZNEHSDSNIWED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)COC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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